3-Chloro-2,5-dimethylpyridin-4-ol
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Overview
Description
3-Chloro-2,5-dimethylpyridin-4-ol is an organic compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a chlorine atom at the third position, two methyl groups at the second and fifth positions, and a hydroxyl group at the fourth position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,5-dimethylpyridin-4-ol typically involves the chlorination of 2,5-dimethylpyridin-4-ol. One common method is the reaction of 2,5-dimethylpyridin-4-ol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,5-dimethylpyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-2,5-dimethylpyridin-4-one.
Reduction: 2,5-Dimethylpyridin-4-ol.
Substitution: 3-Amino-2,5-dimethylpyridin-4-ol (when reacted with ammonia).
Scientific Research Applications
3-Chloro-2,5-dimethylpyridin-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Chloro-2,5-dimethylpyridin-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2,4,5,6-tetrafluoropyridine
- 3,5-Dichloro-2,4,6-trifluoropyridine
- 2,5-Dimethylpyridin-4-ol
Uniqueness
3-Chloro-2,5-dimethylpyridin-4-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of both electron-donating (methyl groups) and electron-withdrawing (chlorine atom) substituents influences its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H8ClNO |
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Molecular Weight |
157.60 g/mol |
IUPAC Name |
3-chloro-2,5-dimethyl-1H-pyridin-4-one |
InChI |
InChI=1S/C7H8ClNO/c1-4-3-9-5(2)6(8)7(4)10/h3H,1-2H3,(H,9,10) |
InChI Key |
QFWXMVKNAOKKPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C(C1=O)Cl)C |
Origin of Product |
United States |
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